1,3-Dioxan-2-one

描述

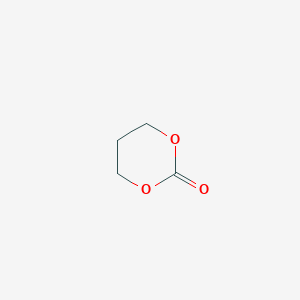

Structure

3D Structure

属性

IUPAC Name |

1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHICDDUDORKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31852-84-3 | |

| Record name | Trimethylene carbonate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31852-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20953766 | |

| Record name | Trimethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2453-03-4 | |

| Record name | Trimethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylene carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4316AQ174Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dioxan-2-one from 1,3-Propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,3-dioxan-2-one from 1,3-propanediol. The document details various methodologies, including the use of phosgene derivatives, urea, dimethyl carbonate, and carbon dioxide as carbonyl sources. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as trimethylene carbonate, is a six-membered cyclic carbonate of significant interest in the development of biodegradable polymers. Its ring-opening polymerization leads to poly(trimethylene carbonate), a biocompatible and biodegradable polymer with applications in the medical and pharmaceutical fields, including drug delivery systems and temporary implants. The synthesis of high-purity this compound is therefore a critical step in the production of these advanced materials. This guide explores the most common and effective methods for its synthesis from 1,3-propanediol.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of this compound from 1,3-propanediol. The choice of method often depends on factors such as desired yield, purity requirements, safety considerations, and the availability of reagents and equipment. The primary methods are:

-

Reaction with Phosgene Derivatives: A traditional and high-yielding method, though it involves the use of highly toxic phosgene or its safer solid equivalent, triphosgene.

-

Reaction with Urea: A more environmentally benign approach that utilizes a readily available and less hazardous reagent, often in the presence of a metal catalyst.

-

Transesterification with Dialkyl Carbonates: A phosgene-free method that involves the reaction of 1,3-propanediol with a dialkyl carbonate, such as dimethyl carbonate, typically under catalytic conditions.

-

Reaction with Carbon Dioxide (CO₂): A green chemistry approach that utilizes a renewable and non-toxic C1 source, although it often requires high pressure and specialized catalytic systems.

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the different synthetic methods, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis of this compound via Reaction with Phosgene Derivatives

| Carbonyl Source | Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Triphosgene | Triethylamine | Dichloromethane | 0 to rt | 16 | High (Typical) | General Procedure |

Table 2: Synthesis of this compound via Reaction with Urea

| Catalyst | 1,3-Propanediol/Urea Molar Ratio | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Reference |

| Zn-La mixed oxide | 1.5 | 150 | 2 kPa | 9 | 76 | [1] |

| ZnO | 1.5 | 150 | 2 kPa | 9 | 76 | [1] |

Table 3: Synthesis of this compound via Transesterification with Dimethyl Carbonate

| Catalyst | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Notes | Reference |

| None (Thermal) | 150-260 | Autogenous | 5 | Moderate | Product mixture includes linear carbonates | [2] |

Table 4: Synthesis of this compound via Reaction with Carbon Dioxide

| Catalyst | Dehydrating Agent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |

| CeO₂ | 2-Cyanopyridine | 130 | 50 | 12 | 58 | 86 | [3] |

Experimental Protocols

This section provides detailed, step-by-step procedures for the key synthetic methods.

Method 1: Reaction with Triphosgene

This method is a modification of a general procedure for the synthesis of carbonates from diols.

Materials:

-

1,3-Propanediol

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.

-

Under an inert atmosphere, dissolve 1,3-propanediol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.

-

Add the triphosgene solution dropwise to the cooled solution of 1,3-propanediol and triethylamine over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or vacuum distillation to obtain pure this compound.

Method 2: Reaction with Urea

This protocol is based on the procedure described in patent literature.[1]

Materials:

-

1,3-Propanediol

-

Urea

-

Zn-La mixed oxide catalyst (or ZnO)

-

Tetrahydrofuran (THF) for workup

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Vacuum pump

-

Vapor condenser

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, combine 1,3-propanediol (1.5 eq) and urea (1.0 eq).

-

Add the Zn-La mixed oxide catalyst (10 wt% of urea).

-

Equip the flask with a magnetic stirrer and a vapor condenser cooled to -10°C, and connect to a vacuum pump.

-

Heat the reaction mixture to 150 °C under a pressure of 2 kPa.

-

Maintain these conditions for 9 hours, collecting the ammonia byproduct in the cold trap.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the reaction mixture in tetrahydrofuran (THF).

-

Filter to remove the solid catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or recrystallization.

Method 3: Transesterification with Dimethyl Carbonate

This is a general procedure for the thermal, catalyst-free transesterification of diols.[2]

Materials:

-

1,3-Propanediol

-

Dimethyl Carbonate (DMC)

Equipment:

-

High-pressure batch reactor (autoclave) with magnetic stirring and temperature control

Procedure:

-

Charge the high-pressure reactor with 1,3-propanediol and a large excess of dimethyl carbonate.

-

Seal the reactor and begin stirring.

-

Heat the reactor to a temperature between 150 °C and 260 °C.

-

Maintain the reaction at the set temperature for a specified time (e.g., 5 hours). The pressure will be autogenous.

-

After the reaction, cool the reactor to room temperature.

-

Vent any excess pressure and open the reactor.

-

Transfer the reaction mixture and remove the excess dimethyl carbonate and methanol byproduct by distillation.

-

The resulting crude product will be a mixture of this compound and linear carbonate byproducts.

-

Purify the this compound from the mixture by fractional vacuum distillation.

Method 4: Reaction with Carbon Dioxide

This protocol is based on a catalytic method utilizing CO₂.[3]

Materials:

-

1,3-Propanediol

-

Cerium(IV) oxide (CeO₂) catalyst

-

2-Cyanopyridine

-

Carbon Dioxide (high purity)

Equipment:

-

High-pressure autoclave with gas inlet, pressure gauge, and temperature control

Procedure:

-

Charge the autoclave with 1,3-propanediol, CeO₂ catalyst, and 2-cyanopyridine (as a dehydrating agent).

-

Seal the autoclave and purge with CO₂ to remove air.

-

Pressurize the autoclave with CO₂ to 50 bar.

-

Heat the mixture to 130 °C with stirring.

-

Maintain the reaction under these conditions for 12 hours.

-

After the reaction time, cool the autoclave to room temperature and carefully vent the excess CO₂.

-

Open the reactor and transfer the reaction mixture.

-

Filter to remove the catalyst.

-

The product can be isolated from the reaction mixture by distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathways (Reaction Mechanisms)

Caption: Reaction mechanisms for the synthesis of this compound.

Experimental Workflows

Caption: General experimental and purification workflows.

Conclusion

The synthesis of this compound from 1,3-propanediol can be achieved through several effective methods. The choice of the synthetic route will be guided by the specific requirements of the research or production setting, balancing factors such as yield, purity, safety, and environmental impact. The traditional method using phosgene derivatives offers high yields but involves hazardous materials. The reaction with urea presents a safer and more economical alternative. Transesterification with dimethyl carbonate and the direct use of carbon dioxide represent greener approaches, with the latter being particularly attractive from a sustainability perspective, although it may require more specialized equipment. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable method for their needs.

References

- 1. EP2873661A1 - Synthesis process of trimethylene carbonate from 1,3-propanediol and urea by heterogeneous catalysis - Google Patents [patents.google.com]

- 2. Collection - Thermal (Catalyst-Free) Transesterification of Diols and Glycerol with Dimethyl Carbonate: A Flexible Reaction for Batch and Continuous-Flow Applications - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

An In-depth Technical Guide to 1,3-Dioxan-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,3-dioxan-2-one, also known as trimethylene carbonate (TMC). This versatile cyclic carbonate is a critical monomer in the development of biodegradable polymers with significant applications in the biomedical and pharmaceutical fields.

Core Chemical Properties

This compound is a six-membered cyclic carbonate ester.[1] It typically presents as a white, low-melting crystalline solid.[] Below is a summary of its key quantitative properties.

| Property | Value |

| Molecular Formula | C₄H₆O₃[1][3] |

| Molecular Weight | 102.09 g/mol [1][3] |

| Melting Point | 45.0 to 49.0 °C[][4] |

| Boiling Point | 255.2 ± 9.0 °C at 760 mmHg[][5] |

| Density | Approximately 1.2 to 1.47 g/cm³[][6] |

| IUPAC Name | This compound[1][] |

| CAS Number | 2453-03-4[1] |

| Synonyms | Trimethylene Carbonate (TMC), 1,3-carbonyldioxypropane[1][] |

| Appearance | White to almost-white crystalline powder or low-melting crystals[][3] |

| Solubility | Soluble in DMSO[1] |

Chemical Structure and Visualization

This compound possesses a six-membered ring structure, which provides it with excellent stability and predictable behavior in ring-opening polymerization reactions.[] Like cyclohexane, 1,3-dioxane structures preferentially adopt a chair-like conformation to minimize steric strain.[7]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The most prevalent method for synthesizing this compound involves the reaction of 1,3-diols with phosgene or its derivatives.[8] More recent, sustainable approaches utilize carbon dioxide as a C1 source.[1][9]

General Experimental Protocol (Conceptual Workflow):

-

Reactant Preparation: A 1,3-diol (e.g., 1,3-propanediol) and a carbonyl source (e.g., diethyl carbonate or a phosgene derivative) are prepared, often in the presence of a catalyst.

-

Reaction: The mixture is heated under controlled temperature and pressure to facilitate the cyclization reaction, forming this compound and a byproduct (e.g., ethanol).

-

Purification: The crude product is purified. This may involve distillation to remove volatile impurities and byproducts, followed by recrystallization or precipitation to obtain the pure crystalline solid.[10]

-

Drying: The purified product is dried under a vacuum to remove any residual solvent.[10]

-

Analysis: The final product is characterized using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10][11]

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanisms

Ring-Opening Polymerization (ROP)

The primary chemical reaction of interest for this compound is ring-opening polymerization (ROP), which is thermodynamically favored.[1][9] This reaction yields poly(trimethylene carbonate) (PTMC), a biodegradable and biocompatible polymer.[][10] The polymerization can be initiated by various catalysts, including organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which offer a metal-free alternative.[1]

The mechanism often involves the activation of the monomer by the catalyst, followed by nucleophilic attack by an initiator (e.g., an alcohol), leading to the propagation of the polymer chain.

Caption: Simplified schematic of the ring-opening polymerization of this compound.

Other Key Reactions

-

Hydrolysis: The biodegradability of polymers derived from this compound is due to their susceptibility to hydrolysis, which breaks down the polymer chains into non-toxic byproducts.[]

-

Reaction with Amines: this compound can react with amines, which is a foundational reaction for the synthesis of polyurethanes without the use of isocyanates.[1][12]

Applications in Drug Development and Materials Science

The biocompatibility and biodegradability of polymers derived from this compound make them highly valuable in the medical and pharmaceutical industries.[1][]

-

Drug Delivery Systems: PTMC and its copolymers are used to create advanced drug delivery systems, such as implants, microspheres, and nanoparticles.[] These systems allow for the controlled, sustained release of therapeutic agents, which can improve treatment outcomes by maintaining consistent drug levels.[]

-

Biodegradable Medical Devices: The material is used in the manufacturing of resorbable medical devices, including sutures and tissue engineering scaffolds.[1][]

-

Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including heterocyclic compounds and antibiotics, where it can facilitate and accelerate chemical reactions.[]

Safety and Handling

This compound is considered to have low toxicity.[1] However, it can cause skin and serious eye irritation.[3][13] Standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[6][14]

-

Handling: Use in a well-ventilated area.[6] Avoid breathing dust and prevent concentration in hollows and sumps.[13] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][14] It is incompatible with oxidizing agents and should be stored away from them.[3]

-

First Aid:

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

-

Skin: Flush skin with plenty of soap and water.[6]

-

Inhalation: Remove from exposure to fresh air.[6]

-

Ingestion: If conscious, give 2-4 cupfuls of milk or water.[6] In all cases of significant exposure, seek medical attention.[6][14]

-

References

- 1. Buy this compound | 2453-03-4 | >98% [smolecule.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. longkechem.com [longkechem.com]

- 5. This compound, CAS No. 2453-03-4 - iChemical [ichemical.com]

- 6. 1,3-Dioxolan-2-one(96-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. This compound | 2453-03-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. This compound(2453-03-4) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

The Definitive Guide to 1,3-Dioxan-2-one (Trimethylene Carbonate) for Drug Development

An In-depth Technical Resource for Researchers and Scientists

Trimethylene carbonate (TMC), with the IUPAC name 1,3-Dioxan-2-one , is a six-membered cyclic carbonate ester of significant interest in the biomedical and pharmaceutical fields.[1][2][3] This colorless, crystalline solid serves as a key monomer for the synthesis of biocompatible and biodegradable aliphatic polycarbonates, most notably poly(trimethylene carbonate) (PTMC).[1][4][5] PTMC's unique properties, including its flexibility, non-toxic degradation products, and tunable degradation rate, make it an ideal candidate for a variety of drug delivery systems, tissue engineering scaffolds, and resorbable medical devices.[6][7][8] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and polymerization protocols, and a summary of key quantitative data for professionals in drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[2][7] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Trimethylene carbonate (TMC), 1,3-Propylene carbonate |

| CAS Number | 2453-03-4[1][3][9] |

| Molecular Formula | C4H6O3[1][3][9] |

| Molar Mass | 102.089 g·mol−1[1] |

| Appearance | White crystalline solid[7] |

| Melting Point | 45-48 °C[5][7][10] |

| Boiling Point | 255 °C (at 760 mmHg)[10] |

| Purity (Medical Grade) | ≥ 99.5%[9] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with a focus on improving yield and employing greener methodologies.

Green Synthesis from 1,3-Propanediol and Dimethyl Carbonate

A high-yield, environmentally friendly synthesis route involves the lipase-catalyzed reaction of bio-based 1,3-propanediol (1,3-PDO) with dimethyl carbonate (DMC).[11][12] This method avoids the use of hazardous reagents like phosgene.[10]

Experimental Protocol:

-

Lipase-Catalyzed Reaction: In a 100 mL flask, dissolve 2 g of 1,3-propanediol in the desired molar ratio of dimethyl carbonate (e.g., 1:3 to 1:15).[13]

-

Add 4000 U of immobilized lipase (e.g., Candida antarctica lipase B) and an appropriate amount of activated 4 Å molecular sieves.[13]

-

Stir the reaction mixture at 60 °C and 200 rpm for 9 hours. Monitor the reaction progress by taking periodic samples for gas chromatography (GC) analysis.[13]

-

Purification: After the reaction, filter the mixture to remove the immobilized lipase and molecular sieves.[13]

-

Remove the remaining dimethyl carbonate and methanol by vacuum rotary evaporation at 70 °C for 1 hour.[13]

-

Thermal Cyclization: Transfer the resulting product to a thick-walled pressure-resistant glass tube.[13]

-

Heat the mixture with stirring at a temperature between 130-170 °C. Use a condenser for temperatures above 130 °C.[13]

-

Monitor the formation of this compound by GC analysis.[13]

This enzymatic process can achieve a total yield of up to 88%.[11][12]

References

- 1. Trimethylene carbonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Trimethylene carbonate | C4H6O3 | CID 123834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 25768-5 | Trimethylene Carbonate (1, 3-Dioxan-2-one) [ 2453-03-4] [clinisciences.com]

- 5. Cas 2453-03-4 || trimethylene carbonate || this compound – 4MedChem BV [4medchem.com]

- 6. polylactide.com [polylactide.com]

- 7. polysciences.com [polysciences.com]

- 8. mdpi.com [mdpi.com]

- 9. polylactide.com [polylactide.com]

- 10. Poly(trimethylene carbonate) - Wikipedia [en.wikipedia.org]

- 11. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route [journal.hep.com.cn]

- 12. communities.springernature.com [communities.springernature.com]

- 13. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 2453-03-4 (1,3-Dioxan-2-one)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 2453-03-4, scientifically known as 1,3-Dioxan-2-one or trimethylene carbonate. The document details its chemical and physical properties, outlines established synthesis protocols, and presents a thorough characterization using various spectroscopic techniques. A significant portion of this guide is dedicated to the application of this compound as a key monomer in the synthesis of biocompatible and biodegradable polymers, particularly poly(trimethylene carbonate) (PTMC). Furthermore, it delves into the biological interactions of PTMC, with a focus on its macrophage-mediated biodegradation, and proposes a putative signaling pathway for this process. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of polymer chemistry, biomaterials, and drug delivery systems.

Chemical and Physical Properties

This compound is a cyclic carbonate ester that serves as a crucial building block for biodegradable polymers.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2453-03-4 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Trimethylene carbonate, 1,3-Propylene carbonate | [2] |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 46-49 °C | [2] |

| Boiling Point | 255.2 °C at 760 mmHg | [2] |

| Density | 1.2 g/cm³ | [2] |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

Several synthetic routes for this compound have been established. Below are detailed protocols for two common methods.

Synthesis from 1,3-Propanediol and Dimethyl Carbonate (Green Synthesis)

This method presents an environmentally friendly approach utilizing enzymatic catalysis.[3][4]

Experimental Protocol:

-

Enzymatic Reaction: In a 100 mL flask equipped with a magnetic stirrer, dissolve 2 g of 1,3-propanediol in the desired molar ratio of dimethyl carbonate (e.g., 1:5).[3]

-

Add 4000 U of immobilized lipase (e.g., Novozym 435) to the flask, along with an appropriate amount of activated molecular sieves (e.g., 5 g) to remove the methanol byproduct.[3]

-

Seal the flask and stir the mixture at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., 24 hours).[3]

-

Cyclization: After the enzymatic reaction, the intermediate product, 3-hydroxypropyl methyl carbonate, is cyclized. This can be achieved by thermal treatment.[4]

-

Purification: The final product, this compound, is purified from the reaction mixture, typically by vacuum distillation or recrystallization.

Synthesis from Oxetane and Carbon Dioxide

This method involves the ring-opening reaction of oxetane with carbon dioxide, which can be performed under organocatalysis.[5]

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine oxetane, a suitable organocatalyst system (e.g., iodine and an organic superbase), and a solvent if necessary.[5]

-

Reaction Conditions: Pressurize the reactor with carbon dioxide to the desired pressure and heat the mixture to the specified temperature.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as NMR spectroscopy to determine the conversion of oxetane and the formation of this compound.

-

Purification: Upon completion, cool the reactor, release the pressure, and purify the product from the reaction mixture.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

δ ≈ 4.45 ppm (triplet, 4H, O-CH ₂)

-

δ ≈ 2.14 ppm (quintet, 2H, C-CH ₂-C)[2]

¹³C NMR (Predicted):

-

Signals are expected for the carbonyl carbon (C=O), the two equivalent methylene carbons adjacent to the oxygen atoms (O-C H₂), and the central methylene carbon (C-C H₂-C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1720-1740 cm⁻¹. Other characteristic peaks include C-O stretching and C-H stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching |

| ~1730 | C=O stretching (strong) |

| ~1200-1000 | C-O stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 102. The fragmentation pattern would likely involve the loss of CO₂ (44 Da) and other characteristic fragments.

Biological Role and Applications

While this compound itself has no known intrinsic biological activity, its significance lies in its role as a monomer for the synthesis of poly(trimethylene carbonate) (PTMC). PTMC is a biocompatible and biodegradable polymer with numerous applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical devices.[1]

Biodegradation of Poly(trimethylene carbonate) (PTMC)

The degradation of PTMC in a biological environment is a crucial aspect of its application. It is primarily understood to occur via macrophage-mediated enzymatic degradation.

Macrophage-Mediated Degradation

Upon implantation of a PTMC-based device, the foreign body response is initiated, leading to the recruitment of macrophages to the material's surface. These macrophages can adopt a pro-inflammatory (M1) phenotype and release various enzymes, including lipases.[6]

Experimental Protocol for In Vitro Degradation Study:

-

Sample Preparation: Prepare films or nanoparticles of PTMC.

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

-

Co-incubation: Incubate the PTMC samples with the macrophage culture.

-

Analysis: At various time points, analyze the degradation of the polymer by measuring changes in mass, molecular weight (via Gel Permeation Chromatography), and surface morphology (via Scanning Electron Microscopy). The culture medium can be analyzed for degradation products.

Proposed Signaling Pathway

The interaction of macrophages with the PTMC surface likely triggers intracellular signaling cascades that lead to the secretion of degradative enzymes. While the precise pathway is a subject of ongoing research, a putative mechanism can be proposed based on general principles of macrophage activation in response to foreign materials.

This proposed pathway suggests that the recognition of the PTMC surface by macrophage receptors initiates signaling cascades that result in the upregulation and secretion of lipases, which then act to degrade the polymer.[6][7]

Conclusion

CAS number 2453-03-4, or this compound, is a valuable monomer for the synthesis of the biodegradable and biocompatible polymer, poly(trimethylene carbonate). This technical guide has provided a detailed overview of its chemical properties, synthesis, and characterization. The understanding of the macrophage-mediated degradation of its polymer, PTMC, is crucial for the rational design of advanced biomaterials for drug delivery and tissue engineering applications. Further research into the specific signaling pathways involved will undoubtedly lead to more sophisticated and effective biomedical devices.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound, CAS No. 2453-03-4 - iChemical [ichemical.com]

- 3. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Metal-free synthesis of poly(trimethylene carbonate) by efficient valorization of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. creative-diagnostics.com [creative-diagnostics.com]

physical properties of 1,3-Dioxan-2-one

An In-Depth Technical Guide to the Physical Properties of 1,3-Dioxan-2-one

Introduction

This compound, also commonly known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate ester.[1][2] It presents as a colorless or white crystalline solid at room temperature.[2][3][4] This compound serves as a critical monomer in the synthesis of biodegradable aliphatic polycarbonates, most notably poly(trimethylene carbonate).[5] These polymers are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures, owing to their biocompatibility, low toxicity, and favorable degradation profiles.[1][2]

This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of its key chemical synthesis and polymerization pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are essential for its handling, storage, and application in various synthetic procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₃ | [1][2][6] |

| Molecular Weight | 102.09 g/mol | [1][2][7] |

| Appearance | White to almost white, powder to crystal | [2][3] |

| Melting Point | 45.0 to 49.0 °C | [1][2][8][9] |

| Boiling Point | 135 °C / 4 mmHg (lit.) | [2][9] |

| 255.2 °C at 760 mmHg | [10] | |

| Density | 1.200 ± 0.06 g/cm³ (Predicted) | [2] |

| 1.23 g/cm³ (50 °C) | [4] | |

| Solubility | Soluble in Methanol, DMSO | [1][2] |

| Refractive Index | 1.4409 | [4] |

| CAS Number | 2453-03-4 | [1][2] |

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization and quality control. The following sections describe standard methodologies applicable to this compound.

Melting Point Determination

The melting point is a key indicator of purity. For a pure crystalline solid like this compound, the melting range should be narrow, typically within 1-2°C.[11]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: A small amount of this compound is finely ground into a powder.[12] The open end of a glass capillary tube is pressed into the powder until a sample column of 1-3 mm is obtained.[11] The tube is then tapped gently to pack the sample firmly at the sealed end.[11]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with the sample aligned next to the thermometer bulb.[13] The assembly is inserted into a Thiele tube containing high-boiling mineral oil, ensuring the rubber band holding the capillary is above the oil level.

-

Digital Melting Point Apparatus (e.g., Mel-Temp): The packed capillary is inserted into the heating block of the apparatus.

-

-

Heating and Observation:

-

Data Recording: Two temperatures are recorded to define the melting range:

Solubility Determination

Solubility testing determines the appropriate solvent for reactions, purification, and analysis.

Methodology: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[14]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., Methanol, DMSO, water) in a sealed flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[14]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Sample Separation: Once equilibrium is achieved, the mixture is allowed to settle. The undissolved solid is separated from the saturated solution by centrifugation or filtration.[15] Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy after creating a calibration curve.

-

Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

Mandatory Visualizations

The following diagrams illustrate the primary chemical pathways involving this compound.

Caption: Synthesis pathway of this compound via cyclization.

Caption: Ring-opening polymerization of this compound.

References

- 1. Buy this compound | 2453-03-4 | >98% [smolecule.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 1,3-Dioxan-2-on – Wikipedia [de.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. Dioxanes | Fisher Scientific [fishersci.com]

- 8. longkechem.com [longkechem.com]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound, CAS No. 2453-03-4 - iChemical [ichemical.com]

- 11. employees.oneonta.edu [employees.oneonta.edu]

- 12. almaaqal.edu.iq [almaaqal.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Thermodynamic Profile of 1,3-Dioxan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 1,3-Dioxan-2-one (also known as trimethylene carbonate), a six-membered cyclic carbonate ester. Due to a notable scarcity of direct experimental thermodynamic values for this compound in publicly accessible literature, this document compiles available computational data, relevant information on analogous compounds, and detailed experimental protocols for the determination of key thermodynamic properties.

Quantitative Thermodynamic Data

A semi-empirical molecular orbital method (PM3) has been used to calculate the energy profile for the reaction of this compound with methylamine. These calculations indicate a ring strain energy for the six-membered cyclic carbonate that is 2.86 kcal/mol greater than that of the five-membered cyclic carbonate, 1,3-dioxolan-2-one.[1] This suggests a higher internal energy for this compound compared to its five-membered counterpart, which is consistent with the general understanding that its ring-opening polymerization is thermodynamically favorable at all temperatures.[2]

For comparative purposes, the following table summarizes experimental thermodynamic data for the related compound, 5,5-dimethyl-1,3-dioxan-2-one.

Table 1: Experimental Thermodynamic Data for 5,5-Dimethyl-1,3-dioxan-2-one

| Thermodynamic Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (solid) | -670.9 ± 1.2 | kJ/mol | Combustion Calorimetry | Lebedev, Kulagina, et al., 1995 |

| Standard Enthalpy of Combustion (solid) | -3119.3 ± 1.2 | kJ/mol | Combustion Calorimetry | Lebedev, Kulagina, et al., 1995 |

Experimental Protocols: Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard method for experimentally determining the enthalpy of combustion of solid organic compounds like this compound is static bomb calorimetry. The following protocol outlines the typical procedure.

Objective: To determine the standard enthalpy of combustion (ΔHc°) and subsequently calculate the standard enthalpy of formation (ΔHf°) of the target compound.

Materials and Apparatus:

-

Parr bomb calorimeter (or equivalent) with a stainless steel combustion bomb

-

High-purity oxygen source

-

Benzoic acid (as a standard for calibration)

-

The sample of this compound (in pellet form)

-

Platinum or fuse wire for ignition

-

Calorimeter bucket with a known mass of distilled water

-

High-precision digital thermometer

-

Computer for data acquisition

Procedure:

-

Calibration of the Calorimeter:

-

A known mass of benzoic acid is pressed into a pellet and weighed.

-

The pellet is placed in the crucible inside the combustion bomb. A fuse wire is attached to the electrodes, touching the pellet.

-

A small, known volume of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

The bomb is sealed and pressurized with high-purity oxygen to a specified pressure (e.g., 30 atm).

-

The bomb is submerged in a known mass of water in the calorimeter bucket.

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited, and the temperature change of the water is recorded at regular intervals until a stable final temperature is reached.

-

The heat capacity of the calorimeter (Ccal) is calculated using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of this compound:

-

A pellet of known mass of this compound is prepared and weighed.

-

The procedure from calibration is repeated with the sample of this compound.

-

The temperature change resulting from the combustion of the sample is recorded.

-

-

Data Analysis and Calculations:

-

The total heat released during the combustion of the sample is calculated using the temperature change and the heat capacity of the calorimeter.

-

Corrections are made for the heat released by the combustion of the fuse wire.

-

The internal energy change of combustion (ΔUc) is determined from the corrected heat release and the mass of the sample.

-

The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc using the following equation, which accounts for the change in the number of moles of gas in the reaction: ΔHc° = ΔUc + ΔngasRT where Δngas is the change in the number of moles of gas, R is the ideal gas constant, and T is the standard temperature (298.15 K).

-

The standard enthalpy of formation (ΔHf°) of this compound is then calculated using Hess's Law, from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

-

Logical Workflow for Bomb Calorimetry

The following diagram illustrates the logical workflow of a bomb calorimetry experiment to determine the enthalpy of formation of a compound.

References

Spectroscopic Profile of 1,3-Dioxan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dioxan-2-one (CAS No. 2453-03-4), a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.45 | Triplet | 5.8 | O-CH ₂ (4H) |

| 2.14 | Quintet | 5.8 | C-CH ₂-C (2H) |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.6 | C =O (Carbonyl) |

| 67.5 | O-C H₂ |

| 21.5 | C-C H₂-C |

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound. The major absorption bands are detailed in the table below.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Medium | C-H Stretch |

| 1740 | Strong | C=O Stretch (Carbonyl) |

| 1230 | Strong | C-O Stretch |

| 1080 | Strong | C-O Stretch |

| 930 | Medium | C-C Stretch |

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 102 | 15 | [M]⁺ (Molecular Ion) |

| 58 | 100 | [M - CO₂]⁺ |

| 42 | 40 | [C₃H₆]⁺ |

| 28 | 60 | [C₂H₄]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance series) operating at a proton frequency of 90 MHz and a carbon-13 frequency of 22.63 MHz.

-

Sample Preparation : A small amount of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition for ¹H NMR : The sample was placed in a 5 mm NMR tube. The spectrum was acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A pulse angle of 45° and a relaxation delay of 1.0 second were used.

-

Data Acquisition for ¹³C NMR : The ¹³C NMR spectrum was recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were averaged to obtain a clear spectrum.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation : A drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition : The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole mass analyzer.

-

Sample Introduction : A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization : The sample was bombarded with electrons at an energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by the quadrupole analyzer and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility of 1,3-Dioxan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dioxan-2-one, also known as trimethylene carbonate, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, detailed experimental protocols for solubility determination, and relevant chemical pathways involving this compound.

Introduction to this compound

This compound (CAS No. 2453-03-4) is a six-membered cyclic carbonate. It is a white to almost white crystalline powder at room temperature. This compound is a key monomer in the synthesis of biodegradable polymers, particularly poly(trimethylene carbonate) (PTMC), which has significant applications in the biomedical field due to its biocompatibility and controlled degradation properties. Understanding its solubility is crucial for its polymerization, purification, and formulation in various applications.

Solubility of this compound: A Qualitative Overview

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent | Solubility | Reference |

| Methanol | Soluble | [No specific citation available] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [No specific citation available] |

It is generally expected that this compound, being a polar molecule, will exhibit higher solubility in polar organic solvents. Further experimental investigation is required to establish a quantitative solubility profile in solvents such as other alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and ethers (e.g., tetrahydrofuran, 1,4-dioxane).

Experimental Protocols for Solubility Determination

For researchers seeking to determine the quantitative solubility of this compound, two common and reliable methods are the gravimetric method and the shake-flask method.

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.[1][2][3]

Experimental Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.[1]

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution upon temperature change.

-

Filter the collected supernatant through a suitable filter (e.g., a syringe filter) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear, saturated filtrate to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven).

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.

-

Solubility can then be expressed in various units, such as grams per liter (g/L) or mole fraction.

-

Shake-Flask Method

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a solvent.[4][5][6][7][8]

Experimental Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a flask containing a known volume of the organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker bath.

-

Agitate the mixture at a constant speed (e.g., 100-200 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Alternatively, centrifuge an aliquot of the suspension to separate the solid from the liquid phase.

-

-

Sample Analysis:

-

Carefully withdraw a sample of the clear supernatant.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy, after appropriate dilution. A calibration curve with known concentrations of this compound in the same solvent must be prepared beforehand.

-

-

Calculation of Solubility:

-

The determined concentration from the analytical method represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Ring-Opening Polymerization of this compound

A primary application of this compound is its ring-opening polymerization (ROP) to produce poly(trimethylene carbonate) (PTMC). This process is of significant interest in the development of biodegradable materials for medical applications.

General Mechanism of Ring-Opening Polymerization

The ROP of this compound can be initiated by various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms. A common method involves the use of an initiator with a nucleophilic group, such as an alcohol, in the presence of a catalyst.

Figure 1: Generalized signaling pathway for the ring-opening polymerization of this compound.

Experimental Workflow for PTMC Synthesis

The synthesis of poly(trimethylene carbonate) via ring-opening polymerization typically involves the following steps.

Figure 2: Experimental workflow for the synthesis of poly(trimethylene carbonate).

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, detailed experimental protocols for its quantitative determination, and an insight into its ring-opening polymerization. While there is a notable lack of comprehensive quantitative solubility data in the current literature, the methodologies presented here offer a clear path for researchers to generate this valuable information. A thorough understanding of the solubility of this compound is paramount for advancing its application in the development of novel biodegradable polymers for the pharmaceutical and biomedical fields. Further research into the systematic measurement of its solubility in a broad range of organic solvents is highly encouraged.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. scielo.br [scielo.br]

- 8. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 1,3-Dioxan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1,3-Dioxan-2-one is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2453-03-4 | [1] |

| Molecular Formula | C₄H₆O₃ | [2] |

| Molecular Weight | 102.09 g/mol | [2] |

| Appearance | White to almost white crystalline powder/solid | [1] |

| Melting Point | 45.0 to 49.0 °C | |

| Boiling Point | 135 °C (at reduced pressure) | [3] |

| Solubility | Soluble in methanol | [3] |

Hazard Identification and Classification

Based on industry self-classifications submitted to the European Chemicals Agency (ECHA), this compound is classified as follows:

-

Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[2]

-

Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][2]

A warning signal word is associated with these classifications.[2]

Toxicological Information

Direct and quantitative toxicological data for this compound is limited. Much of the understanding of its low toxicity is derived from the biocompatibility of its polymer, poly(trimethylene carbonate), and the known toxicological profile of its hydrolysis product, 1,3-propanediol.

Acute Toxicity

While classified as harmful if swallowed, specific oral, dermal, or inhalation LD50/LC50 values for this compound are not available in the reviewed literature.

Skin and Eye Irritation

This compound is classified as causing serious eye irritation.[1][2] Information regarding skin irritation is less definitive, with some sources indicating it is not a skin irritant.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There are no specific studies on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound available in the public domain. However, information on its hydrolysis product, 1,3-propanediol, provides some insight.

Hydrolysis and Metabolism

In the presence of water, particularly under physiological conditions, this compound is expected to hydrolyze to 1,3-propanediol and carbon dioxide. The polymer, PTMC, is known to be resistant to simple hydrolysis but undergoes enzymatic degradation in vivo.[4] The ultimate degradation products are considered to be non-acidic and biocompatible.[5]

The low toxicity of 1,3-propanediol is well-documented (see Table 2). It is not considered a skin or eye irritant, is not mutagenic, and has not shown carcinogenic potential.[3]

Table 2: Summary of Toxicological Data for 1,3-Propanediol (Hydrolysis Product)

| Endpoint | Result | Reference |

| Acute Oral Toxicity (Rat LD50) | 15 g/kg | [6] |

| Acute Dermal Toxicity (Rabbit LD50) | > 20 g/kg | [6] |

| Inhalation Toxicity (Rat NOEL, 2-week exposure) | 1800 mg/m³ | [6][7] |

| Skin Irritation | Not irritating | [3] |

| Eye Irritation | Not irritating | [3] |

| Sensitization | Not sensitizing | [3] |

| Mutagenicity | Not mutagenic | [3] |

| Carcinogenicity | Not carcinogenic | [3] |

| Reproductive Toxicity | Not a reproductive toxin | [3] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments.

General Workflow for Chemical Hazard Assessment

The following diagram illustrates a general workflow for assessing the hazards of a chemical substance, incorporating both in vitro and in vivo methods as per OECD guidelines.

Caption: A generalized workflow for chemical hazard assessment.

First Aid Measures

The following first aid measures are recommended based on available safety data sheets.

Table 3: First Aid Measures for this compound

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation develops.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[8] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8] |

Handling, Storage, and Spill Procedures

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.[1][8]

Accidental Release and Spill Cleanup

The following flowchart outlines a general procedure for handling a chemical spill.

Caption: A general procedure for responding to a chemical spill.

For spills of this compound, avoid dust formation. Use personal protective equipment, including chemically impermeable gloves. Collect the spilled material and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[8]

Fire and Explosion Hazard

This compound is not considered a significant fire risk, but containers may burn.[5]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Firefighting Procedures: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Ecotoxicological Information

Specific ecotoxicity data for this compound, such as LC50 for fish or EC50 for daphnia, is not available. Safety data sheets for its homopolymer also indicate no data is available.[8] However, the biodegradability of its polymer suggests that the monomer would also likely biodegrade, although the rate is unknown. Its hydrolysis product, 1,3-propanediol, is not considered to be harmful to aquatic life.

Conclusion

This compound is a chemical with a seemingly favorable safety profile, largely inferred from the properties of its polymer and degradation products rather than direct, comprehensive studies on the monomer itself. It is classified as harmful if swallowed and a serious eye irritant. The available data suggests low concern for skin irritation, mutagenicity, and carcinogenicity, primarily based on the known properties of its hydrolysis product, 1,3-propanediol. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment in a well-ventilated area, paying particular attention to avoiding ingestion and eye contact. Further toxicological and ecotoxicological studies on the monomer would be beneficial to fill the existing data gaps.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. dupont.ca [dupont.ca]

- 4. The in vivo and in vitro degradation behavior of poly(trimethylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Inhalation toxicity of 1,3-propanediol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. News - Safety Overview Of 1,3 propanediol [sprchemical.com]

Methodological & Application

Application Notes and Protocols for Organocatalytic Polymerization of 1,3-Dioxan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the organocatalytic ring-opening polymerization (ROP) of 1,3-dioxan-2-one, also known as trimethylene carbonate (TMC). The resulting polymer, poly(trimethylene carbonate) (PTMC), is a biocompatible and biodegradable material with significant potential in biomedical applications such as drug delivery systems and tissue engineering scaffolds.[1] This document outlines the use of various organocatalysts, their performance, and detailed experimental procedures.

Introduction to Organocatalytic ROP of this compound

The ring-opening polymerization of this compound is a thermodynamically favorable process for producing PTMC.[2] Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as the production of metal-free polymers, which is crucial for biomedical applications.[3] Commonly used organocatalysts for this polymerization include amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene bases such as t-BuP4.[4][5] These catalysts can provide excellent control over the polymerization, leading to well-defined polymers with predictable molecular weights and narrow polydispersity indices (Ð).[3]

The polymerization can be initiated by a variety of molecules containing active hydrogen atoms, most commonly alcohols like benzyl alcohol (BnOH), which allows for the synthesis of polymers with defined end-groups.[5] The mechanism of polymerization is highly dependent on the catalyst and the presence of an initiator. In the presence of an alcohol initiator, the reaction typically proceeds via a hydrogen-bond-activated mechanism.[6] In the absence of an initiator, some organocatalysts can promote a zwitterionic ring-opening polymerization, which can lead to the formation of cyclic polymers.[4]

Data Presentation: Performance of Organocatalysts

The following tables summarize the performance of various organocatalysts in the ring-opening polymerization of this compound under different conditions.

| Catalyst | Initiator | Monomer/Initiator Ratio | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| TBD | 1-Butanol | 100 | CH2Cl2 | 0.5 | 95 | 10,400 | 1.15 | [7] |

| DBU | Benzyl Alcohol | 100 | CH2Cl2 | 2 | 98 | 11,200 | 1.10 | [7] |

| t-BuP4 | Benzyl Alcohol | 50 | THF | 0.5 | >99 | 5,500 | 1.18 | [8][9] |

| TBD | None | N/A ([TBD]/[TMC] = 1/100) | THF | 0.16 | >99 | 12,000 | 1.40 | [4] |

Table 1: Performance of Common Organocatalysts in this compound Polymerization. This table provides a comparative summary of the efficacy of different organocatalysts.

| Catalyst | Monomer/Initiator Ratio | Monomer/Catalyst Ratio | Time (min) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| t-BuP4 | 10 | 100 | 30 | >99 | 1,300 | 1.15 |

| t-BuP4 | 30 | 300 | 30 | >99 | 3,100 | 1.13 |

| t-BuP4 | 50 | 500 | 30 | >99 | 5,500 | 1.18 |

| t-BuP4 | 100 | 1000 | 30 | >99 | 10,100 | 1.25 |

Table 2: Effect of Monomer/Initiator Ratio on t-BuP4 Catalyzed Polymerization. This table details the controlled nature of the polymerization with the phosphazene catalyst t-BuP4. Data sourced from[5][8][9].

Experimental Protocols

The following are detailed protocols for the organocatalytic ring-opening polymerization of this compound using TBD, DBU, and t-BuP4. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents to prevent premature termination of the polymerization.

Protocol 1: TBD-Catalyzed Polymerization of this compound

This protocol describes the polymerization of this compound using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst and an alcohol as the initiator.

Materials:

-

This compound (TMC)

-

1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)

-

Benzyl alcohol (BnOH)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Methanol (for precipitation)

-

Benzoic acid (for quenching)

-

Schlenk flask and other standard inert atmosphere glassware

Procedure:

-

Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a predetermined amount of this compound (e.g., 1.0 g, 9.8 mmol) in anhydrous dichloromethane (e.g., 10 mL).

-

Initiator Addition: Add the desired amount of benzyl alcohol initiator via syringe. For a monomer-to-initiator ratio of 100:1, add 10.6 µL (0.098 mmol) of benzyl alcohol.

-

Catalyst Addition: In a separate vial, prepare a stock solution of TBD in anhydrous dichloromethane (e.g., 10 mg/mL). Add the required amount of the TBD stock solution to the monomer/initiator mixture to achieve the desired monomer-to-catalyst ratio (e.g., for a 100:1 monomer-to-catalyst ratio, add 136 µL of the stock solution).

-

Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots for 1H NMR analysis to determine monomer conversion.

-

Quenching and Precipitation: Once the desired conversion is reached, quench the polymerization by adding a slight excess of benzoic acid (relative to the catalyst). Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

-

Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

Protocol 2: DBU-Catalyzed Polymerization of this compound

This protocol outlines the polymerization of this compound using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst.

Materials:

-

This compound (TMC)

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Benzyl alcohol (BnOH)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Methanol

-

Benzoic acid

-

Inert atmosphere glassware

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 1.0 g, 9.8 mmol) and dissolve it in anhydrous dichloromethane (e.g., 10 mL).

-

Initiator and Catalyst Addition: Add benzyl alcohol (for a 100:1 monomer/initiator ratio, 10.6 µL) followed by DBU (for a 100:1 monomer/catalyst ratio, 14.9 µL, 0.098 mmol) to the reaction flask via syringe.

-

Polymerization: Stir the reaction mixture at room temperature. The polymerization progress can be monitored by 1H NMR spectroscopy.

-

Work-up: After the desired time or monomer conversion, terminate the reaction with a small amount of benzoic acid. Precipitate the polymer in cold methanol.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 3: t-BuP4-Catalyzed Polymerization of this compound

This protocol details the use of the highly active phosphazene superbase, t-BuP4, for the controlled polymerization of this compound.[8][9]

Materials:

-

This compound (TMC)

-

t-BuP4 (in hexane, typically 1 M solution)

-

Benzyl alcohol (BnOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Acetic acid (for quenching)

-

Glovebox and Schlenk line equipment

Procedure:

-

Preparation in a Glovebox: Inside a glovebox, add this compound (e.g., 0.51 g, 5.0 mmol) and anhydrous THF (2 mL) to a dried Schlenk flask equipped with a magnetic stirrer.

-

Initiator Addition: Add benzyl alcohol (for a 50:1 monomer/initiator ratio, 10.4 µL, 0.1 mmol) to the flask.

-

Initiation of Polymerization: Add the t-BuP4 solution in hexane (for a 100:1 monomer/catalyst ratio, 50 µL of a 1M solution, 0.05 mmol) to the flask to start the polymerization.

-

Monitoring the Reaction: The reaction is typically fast at room temperature. To monitor the evolution of molecular weight and dispersity, small aliquots can be taken at specific time points for 1H NMR and Size Exclusion Chromatography (SEC) analysis.[8]

-

Quenching and Isolation: After the desired polymerization time, quench the reaction by adding a small amount of acetic acid (e.g., 0.1 mL).[8] Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.

-

Purification: Collect the white solid polymer by filtration and dry under vacuum.

Visualizations

The following diagrams illustrate the proposed mechanisms for the organocatalytic ring-opening polymerization of this compound.

Caption: Proposed hydrogen-bond activation mechanism for TBD/DBU-catalyzed ROP.

Caption: Zwitterionic ROP mechanism for TBD-catalyzed polymerization without an initiator.

Caption: General experimental workflow for organocatalytic ROP of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organocatalytic ring opening polymerization of trimethylene carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]